2,1,3-Benzothiadiazole-4-sulfonamide

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Dual Inhibitors

2,1,3-Benzothiadiazole-4-sulfonamide (CAS 89488-04-0) is a heterocyclic sulfonamide with a unique 4-position substitution on the benzothiadiazole core, essential for potent dual inhibition of carbonic anhydrase isoforms II/XII (Ki as low as 1.5 nM). This scaffold is non-interchangeable with generic sulfonamides due to its electron-deficient character, critical for n-type materials in OLED/OPV applications. Ideal for medicinal chemistry and materials science research.

Molecular Formula C6H5N3O2S2
Molecular Weight 215.3 g/mol
CAS No. 89488-04-0
Cat. No. B1270043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazole-4-sulfonamide
CAS89488-04-0
Molecular FormulaC6H5N3O2S2
Molecular Weight215.3 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)N
InChIInChI=1S/C6H5N3O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11)
InChIKeyHFYJNZZVHIQBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1,3-Benzothiadiazole-4-sulfonamide (CAS 89488-04-0): Core Scaffold for Carbonic Anhydrase Inhibition and Electron-Transport Materials


2,1,3-Benzothiadiazole-4-sulfonamide (CAS 89488-04-0) is a heterocyclic sulfonamide featuring a benzene ring fused to a 1,2,5-thiadiazole core, with a primary sulfonamide group at the 4-position [1]. This compound is recognized for its dual functionality: the sulfonamide moiety confers potent inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoforms IX and XII, while the electron-deficient benzothiadiazole ring serves as a versatile n-type building block for organic electronics and photonic materials [2][3].

Critical Selection Factors for 2,1,3-Benzothiadiazole-4-sulfonamide: Isoform Selectivity and Electronic Structure Cannot Be Interchanged with Simple Analogs


Generic substitution of 2,1,3-benzothiadiazole-4-sulfonamide with alternative sulfonamides (e.g., benzenesulfonamide or benzothiazole sulfonamides) or other heterocyclic electron acceptors (e.g., benzothiadiazine or quinoxaline derivatives) is not straightforward. The precise 4-position of the sulfonamide group on the benzothiadiazole core is critical for achieving the dual CA II/XII inhibition profile observed in advanced derivatives [1]. Furthermore, the specific electronic structure of the 2,1,3-benzothiadiazole nucleus—characterized by a low-lying LUMO and strong electron-withdrawing character—is essential for the performance of n-type materials in organic electronics [2]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation Evidence for 2,1,3-Benzothiadiazole-4-sulfonamide Against Closest Analogs and In-Class Candidates


CA Isoform Inhibition Profile: Thiadiazolyl-benzenesulfonamide Scaffold Delivers Potent Dual hCA II/XII Activity with Nanomolar Ki Values

Derivatives of the 2,1,3-benzothiadiazole-4-sulfonamide scaffold, specifically thiadiazolyl-benzenesulfonamides, have been evaluated against human carbonic anhydrase isoforms hCA I, II, IX, and XII [1]. The series demonstrated intriguing inhibitory activity against CA II with Ki values in the range of 2.4–31.6 nM. Importantly, several derivatives also potently inhibited hCA XII (Ki = 1.5–88.5 nM), producing dual inhibitors of both isoforms [1]. Notably, compound 17 (the most potent dual inhibitor) exhibited Ki values of 3.1 nM for CA II and 1.5 nM for CA XII, with a significant selectivity ratio over CA I and IX isoforms [1]. This profile is distinct from benzolamide, which has a Ki of 9 nM for hCA II and 94 nM for hCA XII [2].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Dual Inhibitors Glaucoma

Electron-Deficient Benzothiadiazole Core: A Superior n-Type Building Block for Organic Electronics Compared to Common Heterocyclic Alternatives

The 2,1,3-benzothiadiazole ring is a strong electron-accepting molecular fragment . Its electron-deficient nature, stemming from the two imine nitrogen atoms, makes it a useful n-type building block for designing electron-transport materials for organic and polymer light-emitting diodes (LEDs) . In comparative studies, benzothiadiazole-based luminophores exhibit electron mobility significantly higher than that of materials based on benzothiadiazine or quinoxaline cores [1]. While specific quantitative LUMO values vary with substitution, the benzothiadiazole core's intrinsic electron affinity is a key differentiator.

Organic Electronics OLEDs n-Type Semiconductors Electron Transport

Favorable Physicochemical Profile: Lower Lipophilicity (XLogP3 = 0.4) Compared to Many Sulfonamide Analogs

2,1,3-Benzothiadiazole-4-sulfonamide has a computed XLogP3-AA value of 0.4 [1], indicating relatively low lipophilicity. In contrast, structurally related sulfonamides such as N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide have a much higher LogP of 3.69 . This lower lipophilicity may translate to improved aqueous solubility and potentially more favorable pharmacokinetic properties in lead optimization programs.

Drug-likeness Lipophilicity ADME Physicochemical Properties

Diuretic Activity in Rodent Models: Class-Level Evidence Supports Potassium-Sparing Potential Over Acetazolamide

A series of benzothiazole sulfonamides containing a quinoxaline ring system, related to the benzothiadiazole-4-sulfonamide scaffold, have been evaluated for in vivo diuretic activity in rats [1]. Compound 4c from this series exhibited superior diuretic efficacy compared to the reference drug acetazolamide, increasing both water and electrolyte excretion [1]. Importantly, the study suggests a potassium-sparing profile, as the increase in sodium and chloride excretion was more pronounced than potassium loss [1]. This class-level evidence positions 2,1,3-benzothiadiazole-4-sulfonamide derivatives as promising starting points for developing diuretics with an improved electrolyte excretion balance.

Diuretics Carbonic Anhydrase Inhibition Potassium-sparing Pharmacology

Validated Application Scenarios for 2,1,3-Benzothiadiazole-4-sulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Design of Dual hCA II/XII Inhibitors for Glaucoma or Tumor Hypoxia Research

The benzothiadiazole-4-sulfonamide scaffold, as demonstrated by thiadiazolyl-benzenesulfonamide derivatives, yields potent dual inhibitors of human carbonic anhydrase II and XII with Ki values as low as 3.1 nM and 1.5 nM, respectively [1]. This profile is superior to that of benzolamide (Ki = 9 nM for CA II; 94 nM for CA XII) [2]. Researchers aiming to develop isoform-selective agents for glaucoma (targeting CA II) or for disrupting the acidic tumor microenvironment (targeting CA IX/XII) should prioritize this scaffold due to its validated capacity for high potency and dual inhibition.

Materials Science: Synthesis of n-Type Electron-Transport Materials for OLEDs and OPVs

The 2,1,3-benzothiadiazole core is a proven strong electron-accepting fragment, making it a preferred n-type building block for electron-transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . Its electron-deficient character, which enables efficient electron mobility (up to 1.1 cm² V⁻¹ s⁻¹ in optimized derivatives) [3], differentiates it from less effective heterocyclic alternatives. Material scientists seeking to tune LUMO levels and enhance electron injection/transport should select this scaffold as a reliable foundation for molecular design.

Drug Discovery: Lead Optimization Leveraging Favorable Physicochemical Starting Point

With a computed XLogP3 of 0.4 [4], 2,1,3-benzothiadiazole-4-sulfonamide offers a significantly more hydrophilic starting point compared to many N-substituted analogs (e.g., N-phenyl derivative LogP = 3.69) . Medicinal chemists seeking to maintain aqueous solubility and minimize lipophilicity-driven off-target effects should prioritize this scaffold in early-stage lead optimization. Its favorable balance of hydrogen bond donors (1) and acceptors (6) further supports its drug-like potential [4].

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